molecular formula C13H25NO4S B15356871 tert-Butyl N-(tert-butoxycarbonyl)homocysteinate CAS No. 630108-94-0

tert-Butyl N-(tert-butoxycarbonyl)homocysteinate

Cat. No.: B15356871
CAS No.: 630108-94-0
M. Wt: 291.41 g/mol
InChI Key: AFSKWXGSKKCBDW-UHFFFAOYSA-N
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Description

Tert-Butyl N-(tert-butoxycarbonyl)homocysteinate: is a chemical compound that belongs to the class of amino acids. It is a derivative of homocysteine, which is a non-proteinogenic amino acid involved in various metabolic processes. This compound is often used in organic synthesis and biochemical research due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The tert-butoxycarbonyl (Boc) group is commonly used to protect amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar protection methods, often in a controlled environment to ensure purity and yield.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert this compound into its reduced forms.

  • Substitution: Substitution reactions can replace certain functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of homocysteine.

  • Reduction Products: Reduced forms of homocysteine.

  • Substitution Products: Substituted derivatives with different functional groups.

Properties

CAS No.

630108-94-0

Molecular Formula

C13H25NO4S

Molecular Weight

291.41 g/mol

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoate

InChI

InChI=1S/C13H25NO4S/c1-12(2,3)17-10(15)9(7-8-19)14-11(16)18-13(4,5)6/h9,19H,7-8H2,1-6H3,(H,14,16)

InChI Key

AFSKWXGSKKCBDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCS)NC(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemistry: Tert-Butyl N-(tert-butoxycarbonyl)homocysteinate is used in the synthesis of peptides and proteins, particularly those containing cysteine residues. It serves as a protecting group to prevent unwanted reactions during synthesis. Biology: In biological research, this compound is used to study metabolic pathways involving homocysteine and related compounds. Medicine: Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism by which tert-Butyl N-(tert-butoxycarbonyl)homocysteinate exerts its effects involves its role as a protecting group in peptide synthesis. The Boc group prevents the amino group from reacting prematurely, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved include the enzymes and substrates in the metabolic pathways of homocysteine.

Comparison with Similar Compounds

  • N-Boc-ethanolamine: Another compound with a Boc-protected amine group.

  • N-Boc-ethylenediamine: Similar to the above, but with an ethylenediamine backbone.

  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: A cysteine derivative with a Boc group.

Uniqueness: Tert-Butyl N-(tert-butoxycarbonyl)homocysteinate is unique due to its specific structure and reactivity, which make it particularly useful in peptide synthesis and biochemical research.

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